PCSK9 modulator-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

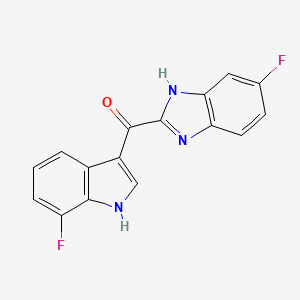

Molecular Formula |

C16H9F2N3O |

|---|---|

Molecular Weight |

297.26 g/mol |

IUPAC Name |

(6-fluoro-1H-benzimidazol-2-yl)-(7-fluoro-1H-indol-3-yl)methanone |

InChI |

InChI=1S/C16H9F2N3O/c17-8-4-5-12-13(6-8)21-16(20-12)15(22)10-7-19-14-9(10)2-1-3-11(14)18/h1-7,19H,(H,20,21) |

InChI Key |

CKWAKNVZFMTNNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2C(=O)C3=NC4=C(N3)C=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Binding Affinity and Mechanism of Action of the Oral PCSK9 Modulator MK-0616

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a clinically validated therapeutic target for managing hypercholesterolemia. Inhibition of the PCSK9 protein prevents the degradation of low-density lipoprotein receptors (LDLR), leading to increased clearance of LDL-cholesterol (LDL-C) from circulation. While injectable monoclonal antibodies and siRNA therapeutics have proven effective, the development of an oral inhibitor has been a significant challenge. This technical guide focuses on MK-0616, a novel, orally bioavailable macrocyclic peptide inhibitor of PCSK9. We provide a detailed overview of its binding affinity to the PCSK9 protein, the experimental protocols used for its characterization, and its mechanism of action.

Introduction to MK-0616

MK-0616 is an investigational, orally administered macrocyclic peptide designed to inhibit the interaction between PCSK9 and the LDLR.[1][2][3] Developed using innovative mRNA display technology and structure-based drug design, MK-0616 represents a potential paradigm shift from injectable to oral therapies for PCSK9 inhibition.[1][4] Its development aims to overcome the limitations of injectable therapies, potentially improving patient adherence and accessibility. In clinical trials, MK-0616 has demonstrated robust, dose-dependent reductions in LDL-C, comparable to existing injectable PCSK9 inhibitors.

Binding Affinity and Potency

MK-0616 exhibits exceptionally high binding affinity and potent inhibitory activity against the PCSK9 protein. The quantitative parameters defining its interaction have been characterized through various biochemical assays.

Table 1: Quantitative Binding and Inhibition Data for MK-0616

| Parameter | Description | Value | Reference(s) |

| Ki | Inhibition constant, a measure of binding affinity. A lower Ki value indicates higher affinity. | 5 pM | |

| IC50 | Half-maximal inhibitory concentration in human plasma. Measures the functional potency of the inhibitor in a biological matrix. | 2.5 ± 0.1 nM |

These values underscore the exquisite potency of MK-0616, with a picomolar affinity for its target protein, which translates to strong functional inhibition in a physiological context.

Mechanism of Action

MK-0616 functions by directly binding to PCSK9 and sterically hindering its interaction with the LDLR. The binding site is inferred to be the LDLR binding domain on the catalytic domain of PCSK9.

The PCSK9-LDLR Signaling Pathway:

-

Secretion: PCSK9 is primarily secreted by hepatocytes.

-

Binding: Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.

-

Internalization & Degradation: The PCSK9-LDLR complex is internalized into the cell via endocytosis. Inside the acidic environment of the endosome, PCSK9 remains bound to the LDLR, preventing the receptor from recycling back to the cell surface. This complex is subsequently targeted to the lysosome for degradation.

-

Result: The degradation of LDLR reduces the liver's capacity to clear circulating LDL-C, leading to elevated plasma LDL-C levels.

Inhibition by MK-0616:

MK-0616, as a macrocyclic peptide, binds with high affinity to PCSK9. This binding event physically blocks the site on PCSK9 required for its interaction with the LDLR's EGF-A domain. By preventing the formation of the PCSK9-LDLR complex, MK-0616 allows the LDLR to follow its normal recycling pathway back to the hepatocyte surface after internalizing LDL-C. The resulting increase in the density of cell-surface LDLRs enhances the clearance of LDL-C from the bloodstream.

Caption: PCSK9 pathway and inhibition by MK-0616.

Experimental Protocols

The high-affinity interaction between MK-0616 and PCSK9 is quantified using sophisticated biochemical and biophysical assays. Below are detailed methodologies representative of those used in the characterization of such inhibitors.

This competitive binding assay is used to measure the ability of an inhibitor to disrupt the interaction between PCSK9 and a known binding partner.

-

Objective: To determine the IC50 of MK-0616 by measuring its displacement of a fluorescently labeled probe peptide from biotinylated PCSK9.

-

Principle: The assay measures the interaction between biotinylated PCSK9, labeled with a long-lifetime europium (Eu) donor fluorophore via streptavidin, and a synthetic peptide probe (e.g., a cyclic peptide tagged with an AlexaFluor647 acceptor). When the probe binds to PCSK9, the donor and acceptor are in close proximity, allowing for FRET to occur upon excitation. An inhibitor competes with the probe for binding to PCSK9, disrupting FRET in a concentration-dependent manner.

-

Materials:

-

Biotinylated human PCSK9

-

Streptavidin-Europium (Strep-Eu) conjugate (Donor)

-

AlexaFluor647-tagged cyclic peptide probe (Acceptor)

-

MK-0616 (or other test compounds) serially diluted

-

Assay Buffer: 50 mM HEPES pH 7.4, 0.15 M NaCl, 5 mM CaCl₂, 0.01% BSA, 0.01% Surfactant P20.

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

-

-

Protocol:

-

Reagent Preparation: Prepare a solution containing 1 nM biotinylated PCSK9 and 2.5 nM Strep-Eu in assay buffer. Prepare a separate solution of the AlexaFluor647-tagged peptide probe.

-

Compound Plating: Add serially diluted MK-0616 to the wells of a 384-well plate. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (excess of a known inhibitor or absence of PCSK9).

-

Incubation: Add the PCSK9/Strep-Eu solution to the wells, followed by the addition of the AlexaFluor647-probe. Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Eu and 665 nm for AlexaFluor647) after a time delay to reduce background fluorescence.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the FRET ratio against the logarithm of the MK-0616 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

SPR is a label-free technique used to measure real-time binding kinetics and affinity.

-

Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for the MK-0616 and PCSK9 interaction.

-

Principle: A ligand (PCSK9) is immobilized on a sensor chip surface. An analyte (MK-0616) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected in real-time and reported in Resonance Units (RU).

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, for amine coupling)

-

Recombinant human PCSK9 protein

-

MK-0616 serially diluted in running buffer

-

Running Buffer (e.g., HBS-EP+)

-

Immobilization reagents (EDC, NHS, ethanolamine)

-

-

Protocol:

-

Ligand Immobilization: Activate a flow cell on the sensor chip using a mixture of EDC and NHS. Inject the PCSK9 protein over the activated surface to allow for covalent coupling. Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell is typically prepared in parallel (activated and deactivated without ligand) to subtract bulk refractive index changes.

-

Analyte Injection (Association): Inject a series of concentrations of MK-0616 over both the ligand and reference flow cells at a constant flow rate. Monitor the increase in RU as the MK-0616 binds to the immobilized PCSK9.

-

Dissociation: Following the association phase, switch the flow back to running buffer only. Monitor the decrease in RU as the MK-0616 dissociates from the PCSK9.

-

Regeneration (if necessary): If the analyte does not fully dissociate, inject a regeneration solution (e.g., low pH glycine) to strip the remaining bound analyte and prepare the surface for the next cycle.

-

Data Analysis: Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram. Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters kon, koff, and the affinity constant KD (koff/kon).

-

Caption: General experimental workflows for binding affinity assays.

Conclusion

MK-0616 is a potent, high-affinity macrocyclic peptide inhibitor of the PCSK9-LDLR interaction. Its picomolar binding affinity, determined through rigorous biochemical and biophysical methods, translates into effective LDL-C lowering in clinical settings. The detailed experimental protocols outlined in this guide provide a framework for the characterization of novel PCSK9 modulators. As MK-0616 progresses through late-stage clinical trials, it holds the promise of becoming the first oral PCSK9 inhibitor, offering a valuable and convenient therapeutic option for the management of hypercholesterolemia and the reduction of cardiovascular risk.

References

A Technical Guide to the Effects of PCSK9 Modulators on Hepatocyte Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the cellular and molecular effects of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) modulators on hepatocyte cell lines. It consolidates data on signaling pathways, quantitative effects, and detailed experimental protocols to serve as a resource for ongoing research and development in lipid metabolism and cardiovascular therapeutics. The term "PCSK9 modulator-3" is treated herein as a representative placeholder for the class of PCSK9 inhibitors, including monoclonal antibodies and small molecule inhibitors.

Core Signaling Pathways and Mechanism of Action

PCSK9 is a crucial regulator of cholesterol homeostasis, primarily synthesized and secreted by hepatocytes.[1][2] Its main function is to bind to the Low-Density Lipoprotein Receptor (LDLR) on the surface of liver cells, targeting the receptor for lysosomal degradation.[1][3][4] This action prevents the LDLR from recycling back to the cell surface, which reduces the liver's capacity to clear circulating LDL-cholesterol (LDL-C), leading to higher plasma LDL-C levels.

PCSK9 modulators function by interrupting this process. Monoclonal antibodies, for instance, bind to circulating PCSK9, preventing it from interacting with the LDLR. This preserves the LDLR population on the hepatocyte surface, enhancing LDL-C uptake from the circulation.

Visualizing the PCSK9-LDLR Pathway

The following diagrams illustrate the canonical PCSK9 pathway and the mechanism by which inhibitors counteract its effect.

Caption: Canonical PCSK9 pathway leading to LDLR degradation in a hepatocyte.

Caption: PCSK9 modulator prevents LDLR binding, promoting LDLR recycling.

Quantitative Effects of PCSK9 Modulators on Hepatocytes

Inhibition of PCSK9 in hepatocyte cell lines, such as HepG2 and Huh7, leads to measurable increases in LDLR protein levels and enhanced LDL-C uptake. The magnitude of these effects is dependent on the specific modulator, its concentration, and the experimental conditions.

Table 1: Effect of PCSK9 Inhibition on LDLR Protein Levels in Hepatocyte Cell Lines

| Modulator Type | Cell Line | Concentration | Change in LDLR Protein Level | Citation |

| Small Molecule (E28362) | HepG2, AML12 | 5, 10, 20 µM | Increased | |

| siRNA (siPCSK9) | HepG2 | 40 nM | Significant increase vs. control | |

| Peptide (EGF-AB(H306Y)) | HepG2-PCSK9-WT | 5 µM | 3-4 fold increase | |

| Antibody (AF3888) | HepG2 | 10 µg/mL | Counteracted PCSK9-mediated degradation |

Table 2: Effect of PCSK9 Inhibition on LDL Uptake in Hepatocyte Cell Lines

| Modulator Type | Cell Line | Concentration | Change in LDL Uptake | Citation |

| Monoclonal Antibody | HepG2 | Not specified | Increased LDL uptake | |

| Peptide (EGF-AB(H306Y)) | HepG2-PCSK9-D374Y | 5 µM | >2-fold increase | |

| siRNA (siPCSK9) | HepG2 | 40 nM | Rescued leptin-induced suppression of LDL uptake | |

| Antibody (AF3888) | HepG2 | Not specified | Dose-dependent restoration of LDL uptake |

Beyond its canonical role, PCSK9 modulation also affects other cellular processes in hepatocytes, including cell proliferation, migration, and lipid metabolism, and may even induce ferroptosis in liver cancer cells.

Key Experimental Protocols

Reproducible and robust experimental design is critical for evaluating the efficacy of PCSK9 modulators. Below are detailed methodologies for common in vitro assays using hepatocyte cell lines.

General Hepatocyte Cell Culture and Treatment

-

Cell Seeding: Seed human hepatoma cells (e.g., HepG2) in multi-well plates (e.g., 3-4 x 10⁴ cells/well for a 96-well plate) in a suitable culture medium (e.g., DMEM with 10% FBS).

-

Adherence: Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

-

Cholesterol Starvation (Optional but Recommended for Uptake Assays): To upregulate LDLR expression, starve cells of exogenous cholesterol by replacing the growth medium with serum-free or lipoprotein-deficient medium for 4-24 hours.

-

Treatment: Remove the starvation medium. Add fresh medium containing the PCSK9 modulator at various concentrations. For assays involving exogenous PCSK9, a mixture of the inhibitor and recombinant human PCSK9 protein is added. Include appropriate vehicle controls.

-

Incubation: Incubate the cells for a specified period (e.g., 1 to 24 hours) depending on the assay endpoint.

Western Blot for LDLR Protein Quantification

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA assay or a similar method.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with a primary antibody specific for the LDLR overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Also probe for a loading control protein (e.g., GAPDH or beta-actin) to ensure equal protein loading.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software to determine the relative levels of LDLR protein.

Fluorescent LDL Uptake Assay

This assay measures the ability of a modulator to rescue PCSK9-mediated suppression of LDL uptake.

-

Cell Culture and Treatment: Plate and treat cells as described in section 3.1.

-

LDL Incubation: After the modulator treatment period, remove the medium and add fresh serum-free medium containing a fluorescently labeled LDL particle (e.g., 10 µg/mL DiI-LDL or BODIPY-LDL).

-

Uptake Period: Incubate the cells for 2-4 hours at 37°C to allow for cellular uptake of the labeled LDL.

-

Wash and Fix:

-

Aspirate the LDL-containing medium and wash the cells multiple times with PBS to remove any unbound fluorescent LDL.

-

Fix the cells with a fixative solution (e.g., 4% paraformaldehyde) for 10-15 minutes.

-

-

Quantification:

-

Microscopy: Visualize the cells using a fluorescence microscope and capture images. Quantify the intracellular fluorescence intensity per cell using image analysis software.

-

Plate Reader: Alternatively, lyse the cells and measure the total fluorescence intensity in each well using a fluorescence plate reader.

-

-

Data Analysis: Normalize the fluorescence intensity to the cell number or total protein content. Plot the LDL uptake against the modulator concentration to determine the half-maximal effective concentration (EC₅₀).

Experimental Workflow Visualization

Caption: General workflow for in vitro evaluation of PCSK9 modulators.

References

"PCSK9 modulator-3" preclinical studies in animal models

An in-depth analysis of preclinical data is crucial for advancing novel therapeutic agents. This document provides a technical overview of the preclinical evaluation of a representative Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) modulator, herein referred to as "PCSK9 Modulator-3," based on findings from studies on similar agents in this class. The information is tailored for researchers, scientists, and drug development professionals.

Introduction to PCSK9 and its Modulation

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This process reduces the number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C), leading to elevated plasma LDL-C levels. The inhibition of PCSK9 is a well-established therapeutic strategy for managing hypercholesterolemia. By blocking PCSK9, modulators prevent LDLR degradation, thereby increasing LDLR recycling to the cell surface, enhancing LDL-C clearance from the circulation, and ultimately lowering plasma LDL-C levels.

Preclinical Evaluation in Animal Models

Preclinical studies for PCSK9 modulators typically involve various animal models to assess pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety. These models often include rodents (mice, rats) and non-human primates (NHPs) due to their physiological similarities to humans in lipid metabolism.

Pharmacodynamic and Efficacy Data

The primary endpoint in these studies is the reduction of circulating LDL-C. The following tables summarize quantitative data from representative studies in various animal models.

Table 1: Efficacy of a Representative PCSK9 Modulator in Non-Human Primates (Cynomolgus Monkeys)

| Parameter | Baseline (Mean) | Post-Dose (Mean) | % Change from Baseline |

| Free PCSK9 (ng/mL) | 150 | < 10 | > 95% reduction |

| LDL-C (mg/dL) | 45 | 20 | 55% reduction |

| Total Cholesterol (mg/dL) | 80 | 55 | 31% reduction |

Table 2: Dose-Dependent Efficacy in a Transgenic Mouse Model

| Dosage Group | N | Mean LDL-C Reduction (%) | Mean Total Cholesterol Reduction (%) |

| Vehicle Control | 8 | 0% | 0% |

| 1 mg/kg | 8 | 35% | 20% |

| 3 mg/kg | 8 | 58% | 42% |

| 10 mg/kg | 8 | 75% | 60% |

Key Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings. Below are protocols for key experiments performed.

Protocol 1: Evaluation of LDL-C Lowering in Cynomolgus Monkeys

-

Animal Model: Healthy, male cynomolgus monkeys (Macaca fascicularis), aged 3-5 years, with baseline LDL-C levels of 30-60 mg/dL.

-

Acclimatization: Animals are acclimated for a minimum of two weeks before the study commences. They are housed in individual cages under standard laboratory conditions with a 12-hour light/dark cycle and fed a standard primate diet.

-

Drug Administration: The PCSK9 modulator is administered as a single subcutaneous (SC) injection at a dose of 3 mg/kg. A control group receives a vehicle-only injection.

-

Blood Sampling: Blood samples are collected from the femoral vein at pre-dose (baseline) and at multiple time points post-dose (e.g., 24, 48, 72, 168, 336, and 504 hours).

-

Biochemical Analysis:

-

Serum is isolated by centrifugation.

-

Total cholesterol and LDL-C levels are determined using automated enzymatic assays.

-

Free serum PCSK9 concentrations are quantified using a validated enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis: The percentage change from baseline for LDL-C, total cholesterol, and PCSK9 is calculated for each animal at each time point.

Protocol 2: Quantification of Liver LDLR Expression

-

Animal Model: C57BL/6 mice fed a high-fat, high-cholesterol diet for 8 weeks to induce hypercholesterolemia.

-

Study Groups: Animals are divided into a vehicle control group and treatment groups receiving the PCSK9 modulator at varying doses (e.g., 1, 3, 10 mg/kg).

-

Dosing and Tissue Collection: The modulator is administered via intravenous (IV) injection. After a specified period (e.g., 72 hours), animals are euthanized, and liver tissue is immediately harvested and flash-frozen in liquid nitrogen.

-

Western Blot Analysis:

-

Liver tissue is homogenized in RIPA buffer containing protease inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against LDLR and a loading control (e.g., GAPDH).

-

Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Densitometry: The intensity of the LDLR band is quantified and normalized to the loading control to determine relative changes in protein expression across treatment groups.

Visualizing Molecular Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

Caption: PCSK9 signaling pathway and the mechanism of its inhibition.

A Comprehensive Technical Guide to the Pharmacokinetic and Pharmacodynamic Profiles of PCSK9 Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a pivotal regulator of low-density lipoprotein cholesterol (LDL-C) metabolism.[1][2][3][4] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing its recycling and diminishing the clearance of LDL-C from the circulation.[2] This mechanism has established PCSK9 as a prime therapeutic target for managing hypercholesterolemia and reducing the risk of atherosclerotic cardiovascular disease. This technical guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of various classes of PCSK9 modulators, including monoclonal antibodies, small interfering RNA (siRNA) therapeutics, and emerging small-molecule inhibitors.

Mechanism of Action of PCSK9 and its Modulators

PCSK9 is a serine protease that is primarily synthesized and secreted by the liver. It plays a crucial role in the regulation of plasma LDL-C levels. The binding of PCSK9 to the LDLR initiates the internalization of the PCSK9-LDLR complex, leading to the degradation of the LDLR within lysosomes and preventing its return to the cell surface. This reduction in LDLR density results in decreased clearance of LDL-C from the bloodstream.

Several therapeutic strategies have been developed to inhibit PCSK9 function:

-

Monoclonal Antibodies (mAbs): These biologics, such as evolocumab and alirocumab, bind to circulating PCSK9, preventing its interaction with the LDLR. This allows for the normal recycling of the LDLR to the hepatocyte surface, enhancing LDL-C clearance.

-

Small Interfering RNA (siRNA): Therapeutics like inclisiran utilize the RNA interference (RNAi) mechanism to inhibit the synthesis of PCSK9 within hepatocytes. By targeting and degrading the mRNA that codes for PCSK9, inclisiran effectively reduces the production of the PCSK9 protein.

-

Small-Molecule Inhibitors: These are orally bioavailable compounds in earlier stages of development that aim to disrupt the PCSK9-LDLR interaction or inhibit PCSK9 production.

Pharmacokinetic Profiles of PCSK9 Modulators

The pharmacokinetic properties of PCSK9 modulators vary significantly depending on their modality.

Monoclonal Antibodies (e.g., Evolocumab, Alirocumab)

Monoclonal antibodies are large molecules administered via subcutaneous injection. Their elimination is complex, involving both target-mediated clearance (binding to PCSK9) and a non-saturable proteolytic pathway. This results in non-linear pharmacokinetics.

| Parameter | Evolocumab | Alirocumab | Reference(s) |

| Bioavailability | ~72% | ~85% | |

| Time to Peak Concentration | 3-4 days | 3-7 days | |

| Effective Half-life | 11-17 days | 17-20 days | |

| Elimination | Saturable binding to PCSK9 and non-saturable proteolytic pathway | Similar to evolocumab | |

| Dosing Regimen | 140 mg every 2 weeks or 420 mg monthly (subcutaneous) | 75 mg or 150 mg every 2 weeks (subcutaneous) |

siRNA Therapeutics (e.g., Inclisiran)

Inclisiran is a small interfering RNA conjugated to N-acetylgalactosamine (GalNAc) to facilitate targeted delivery to hepatocytes. It has a short plasma half-life, but its pharmacodynamic effect is long-lasting due to its intracellular mechanism of action.

| Parameter | Inclisiran | Reference(s) |

| Plasma Half-life | Short (detectable in plasma for up to 48 hours) | |

| Mechanism of Action | Inhibition of PCSK9 mRNA translation in the liver | |

| Duration of Effect | Sustained LDL-C reduction for over 6 months after a single dose | |

| Dosing Regimen | 300 mg subcutaneous injection initially, at 3 months, and then every 6 months |

Small-Molecule Inhibitors

Data on small-molecule inhibitors are primarily from preclinical studies. The goal is to develop orally bioavailable compounds. For example, NYX-PCSK9i has demonstrated oral bioavailability in mice.

| Parameter | NYX-PCSK9i (in mice) | Reference(s) |

| Administration | Oral, Subcutaneous, Intravenous | |

| Bioavailability | Orally bioavailable (specific % not stated) | |

| Key Feature | Designed for oral administration to overcome the limitations of injectable biologics |

Pharmacodynamic Profiles of PCSK9 Modulators

The primary pharmacodynamic effect of all PCSK9 modulators is the reduction of circulating LDL-C levels.

Monoclonal Antibodies (e.g., Evolocumab, Alirocumab)

These antibodies lead to a rapid and substantial reduction in LDL-C.

| Parameter | Evolocumab | Alirocumab | Reference(s) |

| LDL-C Reduction | 55-75% | ~60% | |

| Time to Maximum PCSK9 Suppression | Within 4 hours | Not specified | |

| Time to Peak LDL-C Reduction | ~1 week (140 mg Q2W), ~2 weeks (420 mg QM) at steady state | ~15 days | |

| Effect on Other Lipids | Reduces Lipoprotein(a) [Lp(a)] | Reduces Lp(a) |

siRNA Therapeutics (e.g., Inclisiran)

Inclisiran provides a sustained reduction in LDL-C with infrequent dosing.

| Parameter | Inclisiran | Reference(s) |

| LDL-C Reduction | ~50% | |

| Onset of Action | Rapid reduction in PCSK9 and LDL-C | |

| Duration of LDL-C Lowering | Sustained for at least 6 months | |

| Effect on Other Lipids | Reduces non-HDL-C and Apolipoprotein B |

Small-Molecule Inhibitors

Pharmacodynamic data for small-molecule inhibitors are from in vivo animal models.

| Parameter | NYX-PCSK9i (in APOE*3-Leiden.CETP mice) | Reference(s) |

| Total Cholesterol Reduction | Up to 57% (dose-dependent) | |

| Mechanism of On-Target Effect | Increased hepatic LDLR protein expression | |

| Effect with Statins | Additive cholesterol-lowering effect with atorvastatin |

Experimental Protocols

Quantification of PCSK9 Levels (ELISA)

A common method to measure total or unbound PCSK9 in serum or plasma is the enzyme-linked immunosorbent assay (ELISA).

Protocol Outline:

-

Coating: Microplate wells are coated with a capture antibody specific for human PCSK9.

-

Blocking: Non-specific binding sites are blocked with a suitable blocking buffer (e.g., bovine serum albumin).

-

Sample Incubation: Plasma or serum samples, along with standards and controls, are added to the wells and incubated.

-

Detection Antibody: A detection antibody, often biotinylated, that binds to a different epitope of PCSK9 is added.

-

Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, resulting in a color change proportional to the amount of PCSK9 present.

-

Measurement: The absorbance is read using a microplate reader, and the concentration of PCSK9 is determined from a standard curve.

PCSK9-LDLR Binding Assay

This in vitro assay measures the ability of a compound to inhibit the interaction between PCSK9 and the LDLR.

Protocol Outline:

-

Reagents: Recombinant human PCSK9 and the recombinant human LDLR-EGF-A domain are used.

-

Immobilization: One of the proteins (e.g., PCSK9) is immobilized on a microplate.

-

Incubation: The immobilized protein is incubated with the other protein (LDLR-EGF-A) in the presence of varying concentrations of the test inhibitor.

-

Detection: The extent of binding is quantified, often using a labeled detection antibody against the non-immobilized protein.

-

Data Analysis: The IC50 value (the concentration of inhibitor that causes 50% inhibition of binding) is calculated.

Clinical Trial Protocol for a PCSK9 Modulator

Clinical trials for PCSK9 modulators are typically randomized, double-blind, placebo-controlled studies.

Example Protocol Design:

-

Study Title: A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of a PCSK9 Modulator in Patients with Hypercholesterolemia.

-

Patient Population: Adults with elevated LDL-C despite stable statin therapy.

-

Study Design:

-

Screening Period: To determine eligibility.

-

Randomization: Patients are randomly assigned to receive the PCSK9 modulator or a placebo.

-

Treatment Period: Patients receive the study drug at a specified dose and frequency (e.g., subcutaneous injection every 4 weeks for 52 weeks).

-

Follow-up Period: To monitor for safety and long-term effects.

-

-

Primary Efficacy Endpoint: Percent change in LDL-C from baseline to a specified time point (e.g., week 52).

-

Secondary Endpoints: Absolute change in LDL-C, percentage of patients achieving a target LDL-C level, changes in other lipid parameters (e.g., non-HDL-C, ApoB, Lp(a)), and safety and tolerability assessments.

-

Safety Assessments: Monitoring of adverse events, injection-site reactions, clinical laboratory tests, and immunogenicity.

Conclusion

The development of PCSK9 modulators represents a significant advancement in the management of hypercholesterolemia. Monoclonal antibodies and siRNA therapeutics have demonstrated robust efficacy in lowering LDL-C with favorable safety profiles. The distinct pharmacokinetic and pharmacodynamic characteristics of each modality offer different treatment paradigms, from bi-weekly or monthly injections of antibodies to biannual administration of siRNA. The ongoing development of oral small-molecule inhibitors holds the promise of further improving patient convenience and adherence. A thorough understanding of the PK/PD profiles and the methodologies used to evaluate these drugs is essential for the continued innovation and clinical application of PCSK9-targeted therapies.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to PCSK9 Modulators and Their Impact on Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of lipid metabolism, primarily through its role in the degradation of the low-density lipoprotein receptor (LDLR). Inhibition of PCSK9 has become a leading therapeutic strategy for managing hypercholesterolemia, a key risk factor for atherosclerotic cardiovascular disease (ASCVD). This technical guide provides a comprehensive overview of PCSK9 modulators, with a focus on their mechanism of action, impact on lipid profiles, and the experimental methodologies used for their evaluation. While the specific designation "PCSK9 modulator-3" refers to a potent preclinical compound (EC50 of 2.46 nM), this document will address the broader class of PCSK9 inhibitors to provide a thorough understanding of their role in lipid metabolism.[1]

Introduction to PCSK9 and its Role in Lipid Homeostasis

PCSK9 is a serine protease predominantly synthesized in the liver that plays a crucial role in cholesterol homeostasis.[2] It binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[3] This binding prevents the LDLR from recycling back to the cell surface after internalizing LDL cholesterol (LDL-C).[4][5] Instead, the PCSK9-LDLR complex is targeted for degradation within lysosomes. The resulting reduction in the number of LDLRs on the hepatocyte surface leads to decreased clearance of LDL-C from the circulation and consequently, higher plasma LDL-C levels.

The significance of PCSK9 in lipid metabolism is underscored by genetic studies. Gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia and an increased risk of premature ASCVD. Conversely, loss-of-function mutations lead to lower LDL-C levels and a reduced risk of cardiovascular events. These findings have provided a strong rationale for the development of therapeutic agents that inhibit PCSK9 function.

Mechanism of Action of PCSK9 Modulators

PCSK9 modulators are a class of therapeutic agents designed to inhibit the activity of PCSK9, thereby increasing the number of LDLRs on the surface of hepatocytes and enhancing the clearance of LDL-C from the bloodstream. Several strategies have been employed to achieve PCSK9 inhibition:

-

Monoclonal Antibodies (mAbs): This is the most established approach, with drugs like evolocumab and alirocumab. These antibodies bind to circulating PCSK9 and prevent its interaction with the LDLR.

-

Small Interfering RNA (siRNA): Inclisiran is an example of this approach. It uses the RNA interference mechanism to inhibit the synthesis of PCSK9 in the liver.

-

Small Molecule Inhibitors: These are orally administered drugs in development that aim to inhibit PCSK9 function.

By blocking PCSK9, these modulators lead to increased recycling of the LDLR to the hepatocyte surface, which in turn results in a significant reduction in plasma LDL-C levels.

Signaling Pathway of PCSK9-Mediated LDLR Degradation and Inhibition

References

"PCSK9 Modulator-3": An In-depth Investigation of Off-Target Effects

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a critical regulator of cholesterol metabolism, and its inhibition has revolutionized the management of hypercholesterolemia. While the on-target efficacy of PCSK9 inhibitors in lowering low-density lipoprotein cholesterol (LDL-C) is well-established, a thorough understanding of their potential off-target effects is paramount for ensuring long-term safety and optimizing therapeutic strategies. This technical guide provides a comprehensive overview of the methodologies used to investigate the off-target effects of a hypothetical PCSK9 modulator, "PCSK9 modulator-3," drawing upon the extensive data available for the class of PCSK9 inhibitors. We present a summary of quantitative data on adverse events, detailed experimental protocols for key safety assessments, and visual representations of relevant signaling pathways and experimental workflows to aid researchers and drug development professionals in this critical area of investigation.

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) plays a pivotal role in cholesterol homeostasis by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2][3] This action reduces the number of available LDLRs to clear circulating LDL-C, leading to elevated plasma LDL-C levels.[1][2] The development of PCSK9 inhibitors, such as the monoclonal antibodies alirocumab and evolocumab, and the small interfering RNA (siRNA) inclisiran, has provided a powerful therapeutic approach to lower LDL-C and reduce cardiovascular risk. While these therapies have demonstrated a favorable safety profile in clinical trials, ongoing vigilance and investigation into potential off-target effects are crucial. This guide focuses on the investigative framework for assessing the off-target effects of a novel agent, "this compound," using the established knowledge base of existing PCSK9 inhibitors as a model.

Quantitative Analysis of Potential Off-Target Effects

The assessment of off-target effects relies heavily on the collection and analysis of adverse event (AE) data from pre-clinical studies, clinical trials, and real-world pharmacovigilance databases. Below are tables summarizing the reported adverse events for the class of PCSK9 inhibitors, which would be pertinent to the investigation of "this compound."

Table 1: Common Adverse Events Associated with PCSK9 Inhibitors (from Clinical Trials and Real-World Data)

| Adverse Event | Reported Frequency (%) | Data Source |

| Myalgia | 8.3% | VigiLyze database |

| Influenza-like illness | 5.3% - 27.9% | VigiLyze database, Hospital registry |

| Back pain | 5.2% | VigiLyze database |

| Arthralgia | 5.1% | VigiLyze database |

| Injection-site reactions | 21.2% - 33.8% | VigiLyze database, Hospital registry |

| Nasopharyngitis | Commonly reported | Clinical trials |

| Headache | Commonly reported | Clinical trials |

| Diarrhea | Commonly reported | Clinical trials |

| Nausea | Commonly reported | Clinical trials |

Table 2: Serious Adverse Events and Events of Special Interest for PCSK9 Inhibitors

| Adverse Event | Findings | Data Source |

| All-cause Serious Adverse Events (SAEs) | Alirocumab: Decreased risk (OR 0.92; 95% CI 0.86–0.98) | Meta-analysis of ClinicalTrials.gov data |

| All-cause Mortality | Evolocumab: Possible increased risk (OR 1.12; 95% CI 1.00–1.25) | Meta-analysis of ClinicalTrials.gov data |

| Neurocognitive events | Inconsistent reports; no significant difference in large trials | OSLER and ODYSSEY trials |

| New-onset diabetes mellitus | No detrimental effect on glucose homeostasis observed | Clinical trials |

| Muscle-related symptoms | No significant increase compared to placebo in clinical trials | Clinical trials |

| Acute cardiac event (undocumented signal) | Alirocumab: ROR = 30.0, 95% CI 9.4–95.3 | FAERS database |

| Urinary bladder polyp (undocumented signal) | Alirocumab: ROR = 20.3, 95% CI 7.5–54.8 | FAERS database |

| Xanthoma (undocumented signal) | Evolocumab: ROR = 9.3, 95% CI 3.4–25.5 | FAERS database |

Experimental Protocols for Off-Target Effect Investigation

A thorough investigation of "this compound" would involve a multi-pronged approach, encompassing in vitro, in vivo, and clinical studies.

Pre-clinical In Vitro and In Vivo Assessment

-

Objective: To identify potential off-target binding and functional effects of "this compound" at the molecular and cellular level.

-

Methodologies:

-

Broad Kinase and Receptor Screening:

-

Protocol: "this compound" is screened against a panel of hundreds of kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors at a fixed concentration (e.g., 10 µM).

-

Assay Principle: Radioligand binding assays or functional assays (e.g., enzymatic activity, second messenger signaling) are used to detect significant inhibition or activation (typically >50%).

-

Follow-up: Dose-response curves are generated for any identified "hits" to determine the IC50 or EC50.

-

-

Cell-Based Phenotypic Screening:

-

Protocol: A diverse panel of human cell lines (e.g., hepatocytes, neuronal cells, muscle cells, immune cells) is treated with "this compound" at various concentrations.

-

Assay Principle: High-content imaging or other phenotypic assays are used to assess changes in cell morphology, viability, proliferation, and specific cellular functions.

-

Data Analysis: Changes in cellular phenotypes are quantified and compared to vehicle-treated controls.

-

-

Animal Toxicity Studies:

-

Protocol: Rodent and non-rodent species are administered "this compound" at doses ranging from the expected therapeutic dose to multiples of this dose.

-

Assessments: Comprehensive toxicological evaluation including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of all major organs.

-

Focus Areas: Particular attention is given to tissues with unexpected findings or those expressing potential off-target proteins identified in in vitro screens.

-

-

Clinical Trial Safety Monitoring

-

Objective: To systematically collect and analyze adverse event data in human subjects exposed to "this compound."

-

Methodologies:

-

Standardized AE Reporting:

-

Protocol: Investigators at all clinical trial sites are trained to use a standardized system for recording all adverse events, regardless of their perceived relationship to the study drug. AEs are coded using the Medical Dictionary for Regulatory Activities (MedDRA).

-

-

Adjudication of Events of Special Interest:

-

Protocol: An independent clinical endpoint committee (CEC) is established to adjudicate pre-specified adverse events of special interest (e.g., neurocognitive events, new-onset diabetes, severe muscle-related events).

-

Process: The CEC, blinded to treatment allocation, reviews all relevant medical records for these events to ensure consistent and unbiased classification.

-

-

Long-term Extension Studies:

-

Protocol: Patients completing the primary clinical trials are enrolled in open-label extension studies to monitor for long-term and delayed adverse effects.

-

Data Collection: Continued collection of AE data, laboratory parameters, and clinical outcomes over an extended period (e.g., 5 years or more).

-

-

Visualization of Pathways and Workflows

PCSK9 Signaling Pathway and Mechanism of Action

The following diagram illustrates the established signaling pathway of PCSK9 and the mechanism of action of PCSK9 inhibitors, which would be the intended on-target mechanism for "this compound."

References

In-depth Technical Guide: Establishing the Dose-Response Relationship of a Novel PCSK9 Modulator in Murine Models

Disclaimer: A thorough review of the primary scientific literature, including the publication by Xie H, et al. in the European Journal of Medicinal Chemistry (2020), reveals that while "PCSK9 modulator-3" (also known as Compound 13) is a potent in vitro modulator of PCSK9, specific in vivo dose-response data in mice has not been publicly reported. The available studies focus on the compound's discovery, synthesis, and metabolic stability, including a preliminary pharmacokinetic analysis at a single dose.

Therefore, this technical guide will provide a comprehensive framework for establishing the dose-response relationship of a novel, hypothetical small molecule PCSK9 modulator in mice, intended for researchers, scientists, and drug development professionals. The methodologies, data presentation, and visualizations are based on established practices in preclinical pharmacology for this target class.

Introduction to PCSK9 and its Modulation

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] Secreted primarily by the liver, PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1][2] This binding targets the LDLR for degradation in lysosomes, thereby reducing the number of available receptors to clear low-density lipoprotein cholesterol (LDL-C) from the circulation.[3] Consequently, higher levels of PCSK9 lead to elevated plasma LDL-C.

Inhibition of PCSK9 function is a clinically validated strategy for lowering LDL-C. By blocking PCSK9, modulators prevent the degradation of LDLR, leading to an increased number of receptors on the hepatocyte surface, enhanced LDL-C uptake from the blood, and ultimately, a significant reduction in plasma LDL-C levels.

Core Objective of a Murine Dose-Response Study

The primary goal of a dose-response study for a novel PCSK9 modulator in mice is to characterize the relationship between the administered dose of the compound and its pharmacodynamic (PD) effect. Key objectives include:

-

Determining Efficacy: Quantifying the extent of LDL-C lowering at various dose levels.

-

Establishing Potency: Identifying the dose range over which the modulator produces its effect and calculating parameters such as the ED50 (the dose that produces 50% of the maximal effect).

-

Defining the Therapeutic Window: Understanding the relationship between the efficacious dose and any potential adverse effects observed at higher doses.

-

Informing Clinical Dose Selection: Providing critical data to guide the selection of doses for subsequent clinical trials.

Experimental Protocols

A robust experimental design is crucial for obtaining reliable dose-response data. The following sections detail the typical methodologies employed.

Animal Models

The choice of murine model is critical and depends on the specific goals of the study. Common models for hyperlipidemia and atherosclerosis research include:

-

Wild-Type Mice on a High-Fat/High-Cholesterol Diet: C57BL/6 mice fed a Western-type diet (WTD) develop hypercholesterolemia and are a common model to test the efficacy of lipid-lowering agents.

-

Humanized PCSK9 Mice: These mice are genetically modified to express human PCSK9, making them an ideal model for testing the efficacy of modulators that are specific to the human protein.

-

ApoE Knockout (ApoE-/-) Mice: These mice lack apolipoprotein E and spontaneously develop severe hypercholesterolemia and atherosclerotic plaques, even on a standard chow diet. They are a widely used model for atherosclerosis research.

-

LDLR Knockout (LDLR-/-) Mice: These mice lack the LDL receptor and exhibit high levels of LDL-C. They are useful for studying the effects of PCSK9 modulators on other lipid parameters or non-LDLR-mediated pathways.

Compound Administration and Dosing Regimen

-

Route of Administration: The route should align with the intended clinical route. For orally bioavailable small molecules, oral gavage (p.o.) is standard. For compounds with limited oral bioavailability or for initial proof-of-concept studies, intraperitoneal (i.p.) or intravenous (i.v.) injections may be used.

-

Vehicle: The compound should be formulated in a non-toxic vehicle in which it is soluble and stable. Common vehicles include saline, phosphate-buffered saline (PBS), carboxymethylcellulose (CMC), or a solution of DMSO and polyethylene glycol. A vehicle-only control group is mandatory.

-

Dose Selection: A minimum of 3-4 dose levels, plus a vehicle control, are typically used to establish a dose-response curve. Doses should be selected to span a range from a minimally effective dose to a dose that elicits a maximal or near-maximal response.

-

Dosing Frequency and Duration: This depends on the pharmacokinetic profile of the compound (e.g., half-life). Dosing can be a single administration for acute effect studies or repeated daily for several days or weeks for chronic effect studies.

Sample Collection and Analysis

-

Blood Sampling: Blood is typically collected at baseline (before the first dose) and at various time points after dosing. For chronic studies, weekly blood draws are common. Blood is usually collected via retro-orbital sinus, submandibular vein, or tail vein into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

Lipid Profile Analysis: Plasma samples are analyzed for total cholesterol (TC), LDL-C, high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG) using automated biochemical analyzers or specific ELISA kits.

-

PCSK9 Level Measurement: Plasma levels of PCSK9 can be quantified by ELISA to confirm target engagement.

-

LDLR Expression Analysis: At the end of the study, liver tissue is harvested. The protein levels of LDLR in liver lysates can be determined by Western blotting or immunohistochemistry to confirm the mechanism of action.

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical Dose-Response of a Novel PCSK9 Modulator on Plasma Lipids in C57BL/6 Mice on a Western-Type Diet

| Treatment Group (Dose, mg/kg, p.o., daily for 4 weeks) | N | Baseline LDL-C (mg/dL) | Final LDL-C (mg/dL) | % Change in LDL-C from Baseline | Final PCSK9 (ng/mL) |

| Vehicle | 8 | 155 ± 12 | 160 ± 15 | +3.2% | 250 ± 30 |

| Modulator-X (1 mg/kg) | 8 | 152 ± 14 | 125 ± 11 | -17.8% | 245 ± 28 |

| Modulator-X (3 mg/kg) | 8 | 158 ± 11 | 85 ± 9 | -46.2% | 252 ± 31 |

| Modulator-X (10 mg/kg) | 8 | 154 ± 13 | 50 ± 7 | -67.5% | 248 ± 29 |

| Modulator-X (30 mg/kg) | 8 | 156 ± 15 | 48 ± 6 | -69.2% | 255 ± 33 |

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of PCSK9 Modulator-X in Mice Following a Single 10 mg/kg Oral Dose

| Parameter | Value |

| Cmax (Maximum Plasma Concentration) | 2.5 µM |

| Tmax (Time to Cmax) | 1.0 hour |

| AUC (Area Under the Curve) | 15.2 µM*h |

| t1/2 (Half-life) | 4.5 hours |

Mandatory Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

PCSK9 Signaling Pathway and Point of Intervention

Caption: PCSK9 pathway and the inhibitory action of a modulator.

Experimental Workflow for a Murine Dose-Response Study

Caption: Workflow for a chronic dose-response study in mice.

Conclusion

Establishing a clear dose-response relationship is a cornerstone of preclinical drug development. For a novel PCSK9 modulator like "this compound," a systematic in vivo study in a relevant murine model of hypercholesterolemia is essential. By employing rigorous experimental protocols, presenting data clearly, and visualizing key concepts, researchers can effectively characterize the pharmacological profile of the compound. This information is indispensable for assessing its therapeutic potential and for making informed decisions on its advancement toward clinical evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and in vitro and in vivo biological evaluation of novel derivatives of flexicaulin A as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule modulators of PCSK9 - A literature and patent overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of PCSK9 Modulator-3 in Familial Hypercholesterolemia Models

Disclaimer: "PCSK9 modulator-3" is a hypothetical designation for the purpose of this guide. The data, protocols, and pathways described herein are based on established and published research on the class of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors, such as monoclonal antibodies (e.g., Alirocumab, Evolocumab) and small interfering RNAs (siRNA) (e.g., Inclisiran). This document serves as a technical framework for researchers, scientists, and drug development professionals exploring novel PCSK9 modulators for familial hypercholesterolemia.

Introduction: PCSK9 and Familial Hypercholesterolemia

Familial hypercholesterolemia (FH) is an autosomal dominant genetic disorder primarily caused by mutations in the low-density lipoprotein receptor (LDLR) gene.[1] This leads to impaired clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, resulting in significantly elevated plasma LDL-C levels and a substantially increased risk of premature atherosclerotic cardiovascular disease.[1][2]

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in cholesterol homeostasis.[3][4] Synthesized primarily in the liver, PCSK9 is secreted into the bloodstream where it binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding targets the LDLR for degradation within lysosomes, preventing it from recycling back to the cell surface to clear more LDL-C. Gain-of-function mutations in the PCSK9 gene lead to increased LDLR degradation and cause a form of autosomal dominant hypercholesterolemia. Conversely, loss-of-function mutations are associated with low LDL-C levels and reduced cardiovascular risk.

This central role makes PCSK9 a prime therapeutic target for lowering LDL-C. PCSK9 modulators are designed to inhibit the interaction between PCSK9 and the LDLR, thereby increasing the number of available LDLRs on hepatocyte surfaces to clear circulating LDL-C.

Mechanism of Action of this compound

This compound is conceptualized as a therapeutic agent that inhibits the function of circulating PCSK9. By binding to PCSK9, the modulator prevents it from associating with the LDLR. This disruption of the PCSK9-LDLR interaction spares the LDLR from lysosomal degradation. As a result, the LDLR can be recycled back to the hepatocyte surface, leading to a significant increase in the clearance of LDL-C from the bloodstream and a corresponding decrease in plasma LDL-C concentrations.

Signaling Pathway

The following diagram illustrates the molecular pathway of PCSK9 and the intervention point for a PCSK9 modulator.

Caption: PCSK9 pathway and modulator intervention point.

Quantitative Data from Preclinical Familial Hypercholesterolemia Models

The efficacy of PCSK9 modulators is typically evaluated in animal models that recapitulate the human FH phenotype, such as mice with gain-of-function mutations in Pcsk9 (e.g., D377Y) or LDLR-deficient mice. The following tables summarize representative quantitative data from such studies.

Table 1: Effect of this compound on Plasma Lipids in LDLR-Deficient Mouse Model

| Treatment Group (n=10/group) | Dose (mg/kg) | Change in LDL-C (%) | Change in Total Cholesterol (%) | Change in HDL-C (%) |

|---|---|---|---|---|

| Vehicle Control | - | +2.5 ± 1.8 | +1.9 ± 2.1 | -0.5 ± 3.0 |

| This compound | 3 | -45.2 ± 5.5 | -35.8 ± 4.9 | +8.1 ± 4.2 |

| This compound | 10 | -62.7 ± 6.1 | -51.3 ± 5.7 | +9.5 ± 3.8 |

Data are presented as mean percentage change from baseline ± SD after 4 weeks of bi-weekly administration. Bold values indicate statistical significance (p<0.01) vs. Vehicle Control.

Table 2: Effect of this compound on Protein Levels in a Humanized PCSK9 Mouse Model

| Treatment Group (n=10/group) | Dose (mg/kg) | Change in Plasma PCSK9 (%) | Change in Hepatic LDLR Protein (%) |

|---|---|---|---|

| Vehicle Control | - | -1.1 ± 4.3 | +3.7 ± 8.1 |

| This compound | 10 | -85.4 ± 7.2 | +180.5 ± 25.3 |

Data are presented as mean percentage change from baseline ± SD after 2 weeks of a single administration. Bold values indicate statistical significance (p<0.001) vs. Vehicle Control.

Key Experimental Protocols

Detailed and reproducible protocols are critical for evaluating the efficacy and mechanism of novel PCSK9 modulators.

In Vivo Efficacy Study in an FH Mouse Model

Objective: To determine the dose-dependent effect of this compound on plasma lipid profiles in a relevant mouse model of Familial Hypercholesterolemia.

Materials:

-

Animal Model: C57BL/6J mice with an adeno-associated virus (AAV)-mediated overexpression of a gain-of-function human PCSK9 variant (e.g., AAV8-hPCSK9-D374Y).

-

Test Article: this compound, formulated in a sterile vehicle (e.g., PBS).

-

Control: Vehicle solution.

-

Equipment: Standard animal housing, blood collection supplies (e.g., EDTA-coated capillaries), centrifuge, plasma storage vials, automated biochemical analyzer.

Methodology:

-

Acclimatization: Acclimate male, 8-week-old mice for one week under standard housing conditions (12h light/dark cycle, ad libitum access to chow and water).

-

Model Induction: Inject mice intravenously with AAV8-hPCSK9-D374Y to induce a stable hypercholesterolemic phenotype. Allow 4 weeks for phenotype stabilization.

-

Grouping and Baseline Sampling: Randomly assign mice into treatment groups (e.g., Vehicle, Modulator-3 at 3 mg/kg, Modulator-3 at 10 mg/kg; n=8-10 per group). Collect a baseline (Day 0) blood sample via tail vein for lipid analysis.

-

Administration: Administer this compound or vehicle via subcutaneous injection on Day 0 and Day 14.

-

Blood Sampling: Collect blood samples at specified time points (e.g., Day 7, Day 21, and a terminal sample on Day 28). Process blood by centrifugation (2000 x g for 10 min at 4°C) to separate plasma.

-

Biochemical Analysis: Analyze plasma for Total Cholesterol, LDL-C, HDL-C, and Triglycerides using a calibrated automated biochemical analyzer.

-

Data Analysis: Calculate the percentage change from baseline for each lipid parameter for each animal. Perform statistical analysis (e.g., ANOVA with a post-hoc test) to compare treatment groups to the vehicle control.

Western Blot for Hepatic LDLR Protein Expression

Objective: To quantify the effect of this compound on the protein levels of the LDL receptor in liver tissue.

Materials:

-

Liver tissue harvested from animals in the in vivo efficacy study.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, electrophoresis and transfer apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibodies: Rabbit anti-LDLR, Mouse anti-Beta-Actin (loading control).

-

Secondary Antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Methodology:

-

Protein Extraction: Homogenize ~30 mg of frozen liver tissue in ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

-

SDS-PAGE: Normalize protein samples to a standard concentration (e.g., 2 µg/µL) with Laemmli buffer. Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LDLR antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-Beta-Actin antibody to serve as a loading control.

-

Densitometry Analysis: Quantify the band intensity for LDLR and Beta-Actin using image analysis software. Normalize the LDLR signal to the Beta-Actin signal for each sample.

Experimental and Logical Workflows

Visualizing the workflow ensures clarity and reproducibility of the research plan.

Caption: Preclinical workflow for evaluating a PCSK9 modulator.

References

- 1. Qualitative and Quantitative Effects of PCSK9 Inhibitors in familial Hypercholesterolemia: a Synthetic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]

Cellular Uptake and Trafficking of PCSK9 Modulator-3: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels.[1][2] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation.[3][4] This action prevents the LDLR from recycling back to the cell surface, leading to reduced clearance of LDL-C from the circulation.[4] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. "PCSK9 modulator-3" is a novel, orally bioavailable small molecule designed to inhibit this protein-protein interaction. Understanding the cellular uptake and intracellular trafficking of this modulator is critical for optimizing its therapeutic efficacy. This document provides a comprehensive technical overview of the methodologies used to characterize the cellular pharmacology of "this compound," presenting both established protocols and hypothetical data for illustrative purposes.

Cellular Uptake of this compound

The entry of "this compound" into target hepatocytes is the first critical step in its mechanism of action. As a small molecule, its uptake is likely governed by a combination of passive diffusion across the plasma membrane and potentially carrier-mediated transport. To elucidate the precise mechanisms and quantify the rate and extent of uptake, a series of in vitro experiments are essential.

Experimental Protocol: In Vitro Cellular Uptake Assay

This protocol describes a method to quantify the intracellular concentration of "this compound" in a human hepatocyte cell line (HepG2) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Objective: To determine the time- and concentration-dependent uptake of "this compound" into HepG2 cells.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

"this compound" stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell lysis buffer (e.g., RIPA buffer)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM with 10% FBS in 6-well plates until they reach 80-90% confluency.

-

Compound Treatment:

-

Prepare working solutions of "this compound" at various concentrations (e.g., 0.1, 1, 10 µM) in pre-warmed serum-free DMEM.

-

Aspirate the culture medium from the cells and wash twice with warm PBS.

-

Add 1 mL of the compound-containing medium to each well. Incubate for different time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

-

-

Sample Collection:

-

At each time point, rapidly aspirate the dosing solution.

-

Wash the cell monolayer three times with ice-cold PBS to stop the uptake process and remove extracellular compound.

-

Add 200 µL of trypsin-EDTA and incubate for 5 minutes at 37°C to detach the cells.

-

Resuspend the cells in 1 mL of PBS and transfer to a microcentrifuge tube.

-

-

Cell Lysis and Protein Quantification:

-

Centrifuge the cell suspension at 1000 x g for 5 minutes. Discard the supernatant.

-

Resuspend the cell pellet in 100 µL of cell lysis buffer.

-

Vortex and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).

-

Use a small aliquot of the lysate to determine the total protein concentration using a BCA assay.

-

-

Sample Preparation for LC-MS/MS:

-

To the remaining cell lysate, add an equal volume of acetonitrile containing an internal standard to precipitate proteins.

-

Vortex and centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the quantification of "this compound".

-

Generate a standard curve using known concentrations of the compound in lysate from untreated cells.

-

Quantify the concentration of "this compound" in the samples. The results are typically normalized to the protein concentration and expressed as pmol/mg protein.

-

Quantitative Data Presentation: Cellular Uptake

The following table summarizes hypothetical data from the cellular uptake assay, illustrating the time- and concentration-dependent accumulation of "this compound".

| Concentration (µM) | Time (min) | Intracellular Concentration (pmol/mg protein) |

| 1 | 5 | 15.2 ± 1.8 |

| 1 | 15 | 42.5 ± 3.5 |

| 1 | 30 | 78.1 ± 5.9 |

| 1 | 60 | 95.3 ± 7.2 |

| 10 | 5 | 145.8 ± 12.1 |

| 10 | 15 | 430.2 ± 35.5 |

| 10 | 30 | 792.6 ± 61.3 |

| 10 | 60 | 961.4 ± 80.5 |

Data are presented as mean ± standard deviation (n=3).

Experimental Workflow: Cellular Uptake Assay

References

Methodological & Application

Application Notes and Protocols: PCSK9 Modulator-3 Solution Preparation and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol metabolism.[1][2][3] By binding to the LDL receptor (LDLR), PCSK9 promotes its degradation, leading to reduced clearance of LDL cholesterol from the bloodstream.[4][5] Inhibition of the PCSK9-LDLR interaction is a validated therapeutic strategy for lowering LDL cholesterol and reducing the risk of cardiovascular disease. "PCSK9 modulator-3" is a potent, novel inhibitor of PCSK9 with a reported EC50 value of 2.46 nM, showing significant promise for the research and treatment of hyperlipidemia.

These application notes provide detailed protocols for the preparation of "this compound" solutions and a comprehensive strategy for assessing its stability under various conditions. The following sections outline methodologies for solution preparation, real-time and accelerated stability studies, forced degradation analysis, and the analytical techniques required for comprehensive characterization.

I. Solution Preparation of this compound

This protocol describes the preparation of a stock solution of "this compound". It is crucial to maintain aseptic conditions throughout the procedure to prevent microbial contamination.

1.1. Materials and Equipment

-

Lyophilized "this compound"

-

Sterile Water for Injection (WFI)

-

Buffer components (e.g., Tris-HCl, Sodium Phosphate)

-

Excipients (e.g., Sucrose, Polysorbate 80)

-

Sterile, low-protein binding vials and pipette tips

-

Calibrated pH meter

-

Analytical balance

-

Sterile 0.22 µm filters

-

Laminar flow hood

1.2. Protocol for Reconstitution and Formulation

-

Reconstitution of Lyophilized Powder:

-

Allow the vial of lyophilized "this compound" to equilibrate to room temperature.

-

Slowly add the required volume of Sterile Water for Injection (WFI) to the vial, directing the stream against the side of the vial to avoid foaming.

-

Gently swirl the vial to dissolve the powder. Avoid vigorous shaking or vortexing to prevent protein aggregation.

-

Allow the solution to stand for 10-15 minutes to ensure complete dissolution.

-

-

Buffer Preparation (Example Formulation):

-

Prepare a stock solution of the desired buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

Add stabilizers and excipients as required. For example, sucrose can be added as a cryoprotectant and polysorbate 80 to prevent surface adsorption.

-

-

Final Formulation:

-

Dilute the reconstituted "this compound" stock solution with the prepared buffer to the final desired concentration.

-

Verify the pH of the final solution and adjust if necessary using small volumes of dilute acid or base.

-

Filter the final solution through a sterile 0.22 µm low-protein binding filter into a sterile container.

-

Aliquot the solution into sterile, low-protein binding microcentrifuge tubes or vials for storage.

-

1.3. Storage of Stock Solutions

-

Short-term storage: Store aliquots at 2-8°C for up to one week.

-

Long-term storage: For storage longer than one week, flash-freeze the aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

II. Stability Testing Protocols

A comprehensive stability testing program is essential to understand the degradation pathways and establish the shelf-life of "this compound". This involves real-time, accelerated, and forced degradation studies.

2.1. Real-Time and Accelerated Stability Studies

These studies assess the stability of the modulator under recommended storage conditions and at elevated temperatures to predict its long-term stability.

Experimental Protocol:

-

Prepare a homogenous batch of "this compound" solution as described in Section I.

-

Aliquot the solution into stability chambers maintained at the following conditions:

-

Long-term (Real-time): 5°C ± 3°C

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples and analyze for key stability-indicating parameters as detailed in Table 1.

Table 1: Analytical Methods for Stability Testing

| Parameter | Analytical Method | Purpose |

| Appearance | Visual Inspection | To detect changes in color, clarity, and presence of visible particulates. |

| pH | pH Meter | To monitor changes in the solution's acidity or alkalinity. |

| Purity and Aggregation | Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) | To quantify the monomeric form and detect soluble aggregates (dimers, multimers). |

| Chemical Purity and Degradation | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To detect and quantify chemical modifications such as oxidation and deamidation. |

| Charge Heterogeneity | Ion-Exchange Chromatography (IEX-HPLC) or Capillary Isoelectric Focusing (cIEF) | To assess changes in charge variants due to deamidation or other modifications. |

| Structural Integrity | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | To detect fragmentation and aggregation under reducing and non-reducing conditions. |

| Conformational Stability | Differential Scanning Calorimetry (DSC) or Circular Dichroism (CD) Spectroscopy | To determine the thermal melting temperature (Tm) and assess changes in secondary and tertiary structure. |

| Sub-visible Particles | Light Obscuration or Micro-Flow Imaging (MFI) | To quantify sub-visible particles, which can be an indicator of instability and potential immunogenicity. |

| Potency | Cell-based Bioassay or ELISA | To ensure the biological activity of the modulator is retained over time. |

2.2. Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation products and pathways. These studies are crucial for developing and validating stability-indicating analytical methods.

Experimental Protocol:

Subject aliquots of the "this compound" solution to the following stress conditions:

-

Thermal Stress: Incubate at 50°C for 2, 4, and 8 weeks.

-

Photostability: Expose to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Oxidative Stress: Add 0.03% hydrogen peroxide and incubate at room temperature for 24 hours.

-

pH Stress (Acid and Base Hydrolysis): Adjust the pH to 3.5 and 9.5 with HCl and NaOH, respectively. Incubate at room temperature for 24 and 48 hours.

-

Freeze-Thaw Stress: Subject the solution to five cycles of freezing at -80°C and thawing at room temperature.

Analyze the stressed samples using the analytical methods listed in Table 1 to characterize the degradation products.

III. Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and trend analysis.

Table 2: Example Stability Data for this compound at 40°C / 75% RH

| Time Point | Appearance | pH | Monomer Purity (SEC-HPLC) (%) | Aggregate (SEC-HPLC) (%) | Potency (%) |

| T=0 | Clear, colorless solution | 7.4 | 99.5 | 0.5 | 100 |

| 1 Month | Clear, colorless solution | 7.4 | 98.2 | 1.8 | 98 |

| 3 Months | Clear, colorless solution | 7.3 | 96.5 | 3.5 | 95 |

| 6 Months | Slightly opalescent | 7.3 | 93.1 | 6.9 | 90 |

IV. Visualization of Workflows and Pathways

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PCSK9 signaling pathways and their potential importance in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]

Application Notes and Protocols for PCSK9 Modulator-3 in Cell Culture Experiments

These application notes provide detailed protocols for the delivery and evaluation of PCSK9 modulator-3 (also known as Compound 13) in cell culture experiments. This potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has an EC50 value of 2.46 nM and serves as a valuable tool for researchers studying cholesterol metabolism and developing therapeutics for hyperlipidemia.[1][2]

Overview of this compound

This compound is a small molecule belonging to the carbonyl-linked benzimidazoleindole class of compounds.[1][2] It has been developed as a potent and metabolically stable modulator of PCSK9.[3] By inhibiting PCSK9, this modulator prevents the degradation of the Low-Density Lipoprotein Receptor (LDLR), leading to increased LDLR levels on the surface of hepatocytes and enhanced clearance of LDL cholesterol from the circulation.

Chemical Properties:

| Property | Value |

| Molecular Formula | C16H9F2N3O |

| Molecular Weight | 297.26 g/mol |

| CAS Number | 2476490-18-1 |

| EC50 | 2.46 nM |